4-(4-tert-butylcyclohexyl)morpholine
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Description
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to 4-(4-tert-Butylcyclohexyl)morpholine, involves several key steps that can include ring closures, electrophile-induced reactions, and diastereoselective transformations. For instance, cis-3,5-disubstituted morpholine derivatives have been synthesized diastereoselectively from 1-tert-Butyl-2-(allyloxymethyl)aziridine using electrophile-induced ring closure with bromine, followed by nucleophilic displacement to yield various morpholine derivatives (D’hooghe et al., 2006).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including compounds similar to this compound, has been elucidated through crystallography. For example, compounds with morpholine and cyclohexyl groups have been reported to adopt chair conformations, indicating the preference for this stable conformation in solid-state structures (Aydinli et al., 2010).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including Mannich reactions that involve the formation of a bond between a carbonyl compound and an amine in the presence of a formaldehyde source. This method has been utilized to synthesize derivatives with morpholine and benzyl groups, indicating the versatility of morpholine in synthetic organic chemistry (Wang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-(4-tert-butylcyclohexyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-14(2,3)12-4-6-13(7-5-12)15-8-10-16-11-9-15/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMWWXYUBWKBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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